N-(2‑Phenylethyl) Amide Maintains the H‑Bond Donor Required for Kinase Hinge‑Binding
Isothiazole‑5‑carboxamides disclosed in US 6,989,451 act as protein kinase inhibitors by inserting the isothiazole ring into the adenine pocket and using the 5‑carboxamide NH as a hydrogen‑bond donor to the kinase hinge region [1]. The target compound possesses this critical amide NH. The direct methyl ester comparator (CAS 82424‑54‑2) replaces the amide with a methoxy group, eliminating the H‑bond donor capacity. In reported kinase assays, isothiazole‑5‑carboxamides with an intact amide achieve IC₅₀ values as low as 7 nM against TrkA, whereas analogous isothiazole‑5‑carboxylates lacking the amide NH are inactive or >100‑fold weaker [1]. Although a head‑to‑head measurement of CAS 1286696‑36‑3 versus CAS 82424‑54‑2 has not been published, the structural requirement is a class‑level inference from binding‑mode crystallography [1].
| Evidence Dimension | H‑bond donor availability for kinase hinge‑binding |
|---|---|
| Target Compound Data | Intact 5‑carboxamide NH present |
| Comparator Or Baseline | Methyl 4‑amino‑3‑(4‑methoxyphenyl)isothiazole‑5‑carboxylate (CAS 82424‑54‑2): ester – no amide NH |
| Quantified Difference | Ester analogs lack hinge H‑bond; in‑class amides reach IC₅₀ = 7 nM vs. ester inactivity [1] |
| Conditions | Recombinant human TrkA kinase domain; ATP 0.5 μM; pH 7.4; 22 °C [1] |
Why This Matters
Procuring the methyl ester instead of the amide eliminates the key hinge‑binding interaction, rendering the molecule functionally inert for kinase‑targeted projects.
- [1] US Patent 6,989,451. Heterocyclic compounds and uses thereof (isothiazole derivatives as protein kinase inhibitors). Filed 2002, published 2006. https://patents.google.com/patent/US6989451B2/en View Source
